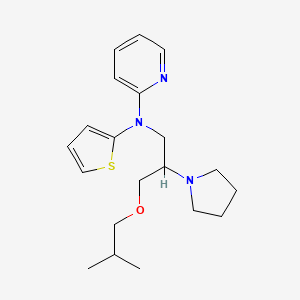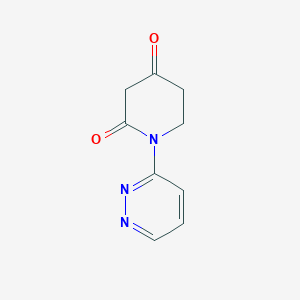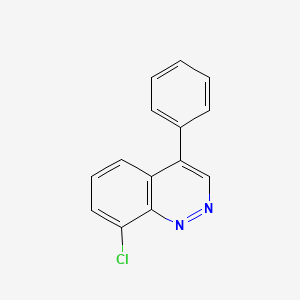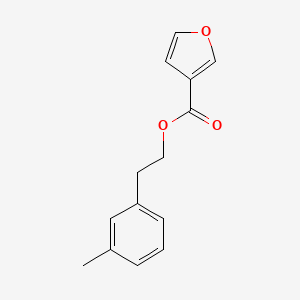
6-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)hexane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1,3-Dioxoisoindolin-2-yl)hexane-1-sulfonamide is a complex organic compound characterized by the presence of a dioxoisoindolinyl group attached to a hexane chain with a sulfonamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-Dioxoisoindolin-2-yl)hexane-1-sulfonamide typically involves the reaction of phthalic anhydride with an appropriate amine to form the isoindolinone coreThe reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
6-(1,3-Dioxoisoindolin-2-yl)hexane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of sulfonamide derivatives with different functional groups .
Applications De Recherche Scientifique
6-(1,3-Dioxoisoindolin-2-yl)hexane-1-sulfonamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-(1,3-Dioxoisoindolin-2-yl)hexane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of bacterial growth or the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid: Similar in structure but lacks the sulfonamide group, which may result in different reactivity and applications.
1,3-Dioxoisoindolin-2-yl)hexane-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide, leading to different chemical properties and uses.
Uniqueness
The presence of both the dioxoisoindolinyl and sulfonamide groups in 6-(1,3-Dioxoisoindolin-2-yl)hexane-1-sulfonamide makes it unique, providing a combination of reactivity and biological activity that is not found in similar compounds. This dual functionality allows for a broader range of applications and makes it a valuable compound in various fields of research .
Propriétés
Numéro CAS |
6633-96-1 |
|---|---|
Formule moléculaire |
C14H18N2O4S |
Poids moléculaire |
310.37 g/mol |
Nom IUPAC |
6-(1,3-dioxoisoindol-2-yl)hexane-1-sulfonamide |
InChI |
InChI=1S/C14H18N2O4S/c15-21(19,20)10-6-2-1-5-9-16-13(17)11-7-3-4-8-12(11)14(16)18/h3-4,7-8H,1-2,5-6,9-10H2,(H2,15,19,20) |
Clé InChI |
AMRWXTNTCVUPSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


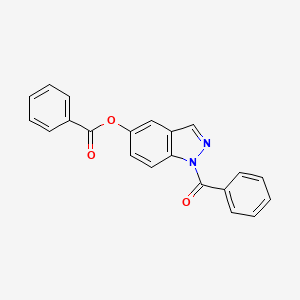
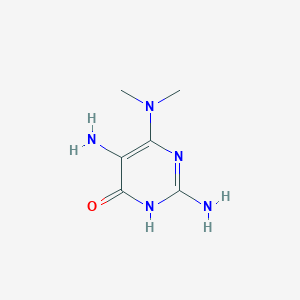
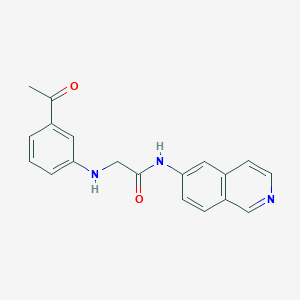
![3-Phenyl-3,5-dihydro-4H-[1,2,3]triazolo[4,5-d]pyridazine-4-thione](/img/structure/B12905226.png)
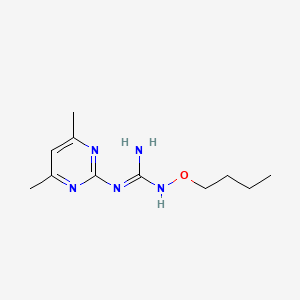
![4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline](/img/structure/B12905238.png)
![6-Methyl-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B12905239.png)
![Acetamide, N-[(1-methyl-2-pyrrolidinyl)methyl]-](/img/structure/B12905246.png)
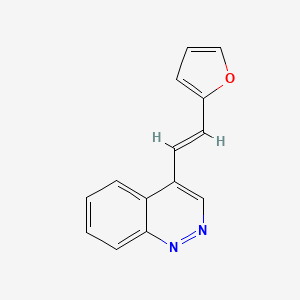
![Methyl {[(propan-2-yl)oxy]methyl}carbamate](/img/structure/B12905258.png)
